molecular formula C17H13N3O5 B15014699 N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B15014699
M. Wt: 339.30 g/mol
InChI Key: FWUWZQIUVRXARM-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl and nitro groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-benzyl-2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.

Scientific Research Applications

N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

N-benzyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C17H13N3O5/c21-14(18-9-11-5-2-1-3-6-11)10-19-16(22)12-7-4-8-13(20(24)25)15(12)17(19)23/h1-8H,9-10H2,(H,18,21)

InChI Key

FWUWZQIUVRXARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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